Welcome to the BenchChem Online Store!
molecular formula C14H17N B8730166 3,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

3,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B8730166
M. Wt: 199.29 g/mol
InChI Key: KPOGTYJRJVJPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04111850

Procedure details

Bis-1,3(N-3',6'-dimethylcarbazolyl)propane. A mixture of 25.0 g (157 mmol) of p-methylphenylhydrazine hydrochloride and 17.6 g (157 mmol) of 4-methylcyclohexanone was stirred overnight in 75 ml of 95% ethanol. The mixture was cooled to 0° C, filtered, and the product recrystallized from ethanol/water to give 20.7 g (66%) of 3,6-dimethyl-1,2,3,4-tetrahydrocarbazole, mp 118.5°-20° C (lit. mp 112° C).
[Compound]
Name
1,3(N-3',6'-dimethylcarbazolyl)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1.[CH3:11][CH:12]1[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]1>C(O)C>[CH3:2][CH:3]1[CH2:8][C:7]2[C:16]3[C:15](=[CH:14][CH:13]=[C:12]([CH3:11])[CH:17]=3)[NH:9][C:6]=2[CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
1,3(N-3',6'-dimethylcarbazolyl)propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
Cl.CC1=CC=C(C=C1)NN
Name
Quantity
17.6 g
Type
reactant
Smiles
CC1CCC(CC1)=O
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the product recrystallized from ethanol/water

Outcomes

Product
Name
Type
product
Smiles
CC1CCC=2NC3=CC=C(C=C3C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.